N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide
Description
N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide is a heterocyclic compound featuring a benzothiazole core fused with a piperazine moiety via a 4-oxobutanamide linker. The Z-configuration of the benzothiazolylidene group ensures a specific spatial arrangement critical for molecular interactions .
Properties
Molecular Formula |
C21H21FN4O2S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C21H21FN4O2S/c22-15-5-7-16(8-6-15)25-11-13-26(14-12-25)20(28)10-9-19(27)24-21-23-17-3-1-2-4-18(17)29-21/h1-8H,9-14H2,(H,23,24,27) |
InChI Key |
QHDRIBNKMZUBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide typically involves the condensation of 1,3-benzothiazole derivatives with piperazine and fluorophenyl-containing intermediates. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the piperazine ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Piperazine Moieties
Compound BZ-IV (N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide)
- Structure : Benzothiazole linked to 4-methylpiperazine via a simpler acetamide bridge.
- Synthesis : Prepared via coupling N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF using K₂CO₃ .
- Key Differences : Lacks the 4-fluorophenyl group and the extended 4-oxobutanamide chain. The methyl group on piperazine may reduce steric hindrance compared to the fluorophenyl substituent in the target compound.
Compound 1007540-88-6 (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Structure : Features a benzothiazolylidene group with ethyl and fluorine substituents, connected to a benzamide via an azepane-sulfonyl linker.
- Key Differences : Replaces the piperazine ring with azepane (7-membered ring), which alters ring strain and hydrogen-bonding capacity. The sulfonyl group increases polarity compared to the oxobutanamide linker .
Analogues with Fluorophenyl and Piperazine Substituents
- Structure : S-Alkylated 1,2,4-triazoles with 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl groups.
- Synthesis : Derived from hydrazinecarbothioamides cyclized under basic conditions. The fluorophenyl groups enhance electronic effects, similar to the target compound’s 4-fluorophenyl-piperazine .
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
- Structure: Pyridazine and phenethylamino groups linked to a benzoate ester.
- Key Differences : Pyridazine replaces benzothiazole, and the ester group offers distinct hydrolytic stability compared to the amide linker in the target compound .
Spectral Data
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group in the target compound enhances logP compared to BZ-IV’s methylpiperazine.
- Metabolic Stability: Fluorine substituents (target compound, I-6230) improve resistance to oxidative metabolism versus non-fluorinated analogues .
- Bioactivity : Benzothiazoles (target, BZ-IV) are associated with anticancer activity, while triazoles [7–9] may target sulfonamide-sensitive enzymes .
Biological Activity
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring system fused with a piperazine moiety, contributing to its unique chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 357.44 g/mol.
Biological Activities
1. Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent antibacterial activity, comparable to standard antibiotics .
2. Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. A study demonstrated that compounds related to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cancer cell proliferation .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-[...] | MCF-7 | 10 |
| N-[...] | HeLa | 15 |
| N-[...] | A549 | 12 |
3. Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Research indicates that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
4. Neuroprotective Properties
Studies have explored the neuroprotective effects of benzothiazole derivatives, indicating their ability to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several case studies highlight the biological activity of benzothiazole derivatives:
- Study on Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that modifications on the benzothiazole ring significantly enhanced antimicrobial efficacy, with some compounds achieving MIC values as low as 0.5 µg/mL .
- Anticancer Evaluation : In vitro studies on the effects of benzothiazole derivatives on breast cancer cell lines showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 15 µM across different cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
